molecular formula C9H8ClN B8679485 2-(Chloromethyl)-1H-indole

2-(Chloromethyl)-1H-indole

Cat. No. B8679485
M. Wt: 165.62 g/mol
InChI Key: ZHBRRAZDRXQUPY-UHFFFAOYSA-N
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Patent
US05789404

Procedure details

Triethylamine (1 g) was added to a solution of N,N-dimethyl-2-[5-chloro-1-(4-fluorophenyl)-2-hydroxymethyl-3-1H-indolyloxy]ethylamine 9 (3 g) in dichloromethane (100 mL) cooled to -10° C. A solution of methanesulfonylchloride (1.1 g) in dichloromethane (25 mL) was added dropwise at -10° to 0° C. After stirring for 1/2 h at 0° C. ice cooled water was added and the organic phase was subsequently worked up leaving the 2-chloromethylindole derivative as an oil. This oil was used immediately without further purification. To a solution of the oil in dry THF was added LiAlH4 (1 g). After refluxing for 1 h, the mixture was cooled on an ice bath and excess LiAlH4 was hydrolyzed by cautiously adding a mixture of 10% water in THF. Inorganic salts were filtered off and the solvent evaporated in vacuo . The resulting visceous oil was subjected to column chromatography on silica gel (eluted with 4% triethylamine in ethyl acetate) yielding the pure title compound as an oil. Yield: 0.6 g. The oxalic acid salt 10 crystallized from 2-propanol. mp 236°-237° C.; 1H NMR (DMSO-d6) δ 2.15 (s, 3H), 2.85 (s, 6H), 3.40 (t, 2H), 4.35 (t, 2H), 7.00 (d, 1H), 7.05 (dd, 1H), 7.40 (t, 2H), 7.45 (dd, 2H), 7.70 (d, 1H). MS (m/z) 347 (MH+), 274 (6), 223 (36), 222 (20), 72 (100); Anal (C19H20ClFN2O.C2H2O4) C, H, N.
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,N-dimethyl-2-[5-chloro-1-(4-fluorophenyl)-2-hydroxymethyl-3-1H-indolyloxy]ethylamine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.CN(CCO[C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21](Cl)[CH:22]=2)[N:17](C2C=CC(F)=CC=2)[C:16]=1[CH2:32]O)C.CS([Cl:38])(=O)=O.O>ClCCl>[Cl:38][CH2:32][C:16]1[NH:17][C:18]2[C:23]([CH:15]=1)=[CH:22][CH:21]=[CH:20][CH:19]=2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N-dimethyl-2-[5-chloro-1-(4-fluorophenyl)-2-hydroxymethyl-3-1H-indolyloxy]ethylamine
Quantity
3 g
Type
reactant
Smiles
Cl.CN(C)CCOC1=C(N(C2=CC=C(C=C12)Cl)C1=CC=C(C=C1)F)CO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 1/2 h at 0° C. ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClCC=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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